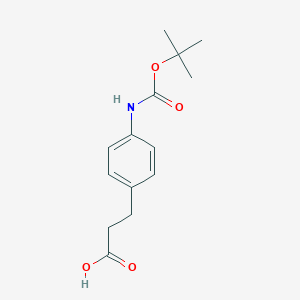

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s often referred to by its CID number 17040111 in databases like PubChem .

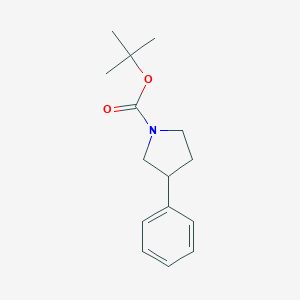

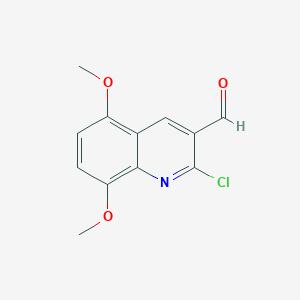

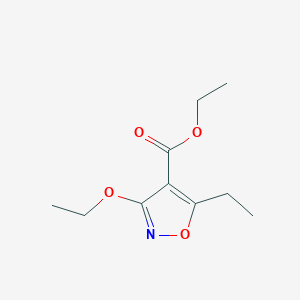

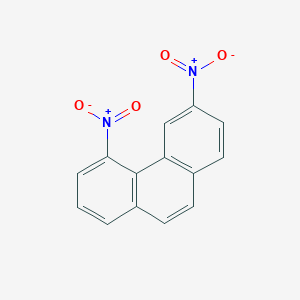

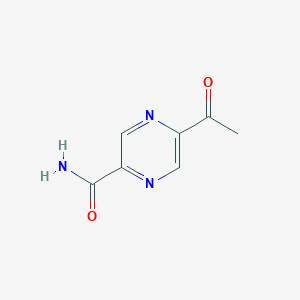

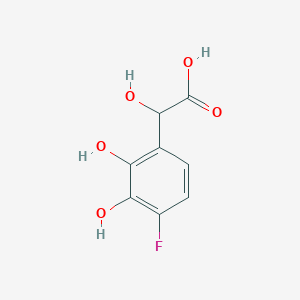

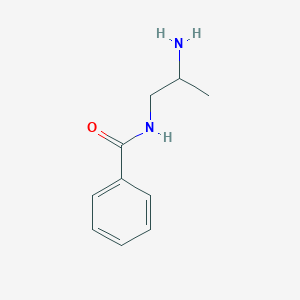

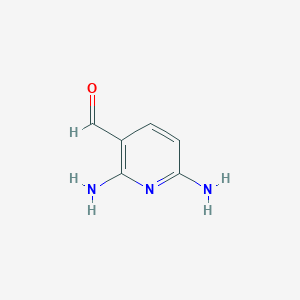

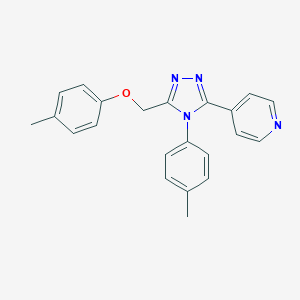

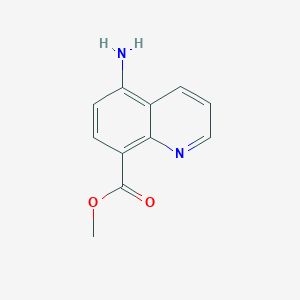

Molecular Structure Analysis

The molecular structure of “3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” consists of a phenyl ring attached to a propanoic acid moiety via an amine group. The amine group is protected by a tert-butoxycarbonyl (Boc) group .Scientific Research Applications

Medicine: Peptide Synthesis

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid: is utilized in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis . It prevents unwanted side reactions and is removed under mild acidic conditions without affecting the peptide chain.

Industrial Chemistry: Intermediate for Synthesis

In industrial settings, this compound acts as an intermediate for synthesizing compounds with specific structures and properties. Its role is crucial in creating complex molecules for materials and other chemical products .

Material Science: Polymer Research

The Boc group in 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is significant in polymer research. It is used to modify the side chains of polymers, which can alter their physical properties and make them suitable for various applications .

Environmental Science: Analytical Studies

This compound is used in environmental science for analytical studies. It can serve as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances .

Biotechnology: Enzyme Inhibitors

In biotechnological applications, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is explored as a potential enzyme inhibitor. It can bind to the active sites of enzymes, modulating their activity in biological processes .

Agriculture: Synthesis of Agrochemicals

The compound is also used in the synthesis of agrochemicals. Its derivatives may act as precursors for developing new pesticides or herbicides, contributing to agricultural productivity .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of phenylalanine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As a phenylalanine derivative, it may interact with biological systems in a manner similar to that of phenylalanine. Phenylalanine plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It is also important in the structure and function of many proteins and enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving phenylalanine and its metabolic processes. Phenylalanine is a precursor for the neurotransmitters tyrosine, dopamine, epinephrine, and norepinephrine. It plays a significant role in the structure and function of proteins and enzymes and the production of other amino acids .

Result of Action

Given its structural similarity to phenylalanine, it may participate in similar biological functions, such as protein synthesis and the production of neurotransmitters .

properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOSLRCCHSZKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933660 |

Source

|

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid | |

CAS RN |

149506-05-8 |

Source

|

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149506-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.